3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide
Description
Properties
IUPAC Name |
3-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O2S/c25-20-11-4-5-12-21(20)28-22(30)16-32-24-26-13-14-29(24)19-10-6-7-17(15-19)23(31)27-18-8-2-1-3-9-18/h1-15H,16H2,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVQKCNJLPBYIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Another method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the benzamide moiety using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include boron reagents for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives, including 3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide, as promising anticancer agents. Imidazole rings are known for their ability to interact with biomolecular targets, which can lead to the inhibition of cancer cell proliferation. Research indicates that modifications on the imidazole structure can enhance its efficacy against various cancer types by targeting specific pathways involved in tumor growth and metastasis .
Mechanism of Action
The compound's mechanism may involve the inhibition of certain kinases or enzymes that are crucial for cancer cell survival. For instance, compounds with similar structures have been shown to inhibit phosphatidylinositol 3-kinase (PI3K) pathways, which are often dysregulated in cancer cells .
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
Compounds featuring imidazole and sulfanyl groups have demonstrated significant antimicrobial activity against a range of pathogens. The presence of the 2-fluorophenyl group may enhance the lipophilicity of the molecule, facilitating better membrane penetration and increasing its efficacy against both Gram-positive and Gram-negative bacteria .
Case Studies
In laboratory settings, derivatives similar to this compound have been tested against resistant strains of bacteria, showing promising results that could lead to new antibiotic therapies .
Agricultural Applications
Pesticidal Properties
Research has suggested that imidazole derivatives can also serve as effective pesticides. Their ability to disrupt biological processes in pests makes them suitable candidates for developing new agricultural chemicals. The compound's structural features allow it to act on insect neurological systems or metabolic pathways, resulting in effective pest control .
Synthesis and Development
Synthetic Methodologies
The synthesis of this compound can be achieved through various carbonylative methods involving palladium catalysis. These methods allow for the efficient construction of complex molecules while minimizing by-products .
| Method | Description |
|---|---|
| Palladium-Catalyzed Synthesis | Utilizes palladium catalysts for efficient carbonylation reactions. |
| Carbonylative Transformations | Converts alkenes into valuable amides and esters through selective carbonylation. |
Mechanism of Action
The mechanism of action of 3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features and Molecular Properties
The compound shares core motifs with several analogs, including benzamide and imidazole groups. Key differences lie in substituent variations, influencing physicochemical and pharmacological properties.
Table 1: Structural and Molecular Comparisons
Key Observations :
- The target compound’s 2-fluorophenyl group distinguishes it from analogs with cyclohexylmethyl (higher hydrophobicity) or methylsulfanyl (simpler structure) substituents .
- The imidazole-thioether linkage is conserved across analogs, suggesting shared synthetic routes (e.g., nucleophilic substitution or coupling reactions) .
Pharmacokinetic Considerations
- Molecular Weight : The target compound (445.49 g/mol) falls within the range of drug-like molecules, though slightly higher than Lipinski’s ideal threshold (<500 g/mol). Analogs like (255.32 g/mol) may exhibit better bioavailability but shorter half-lives due to simpler structures.
- Solubility : The polar sulfanyl and amide groups may improve aqueous solubility relative to purely hydrophobic analogs (e.g., cyclohexylmethyl derivative in ).
Biological Activity
3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Imidazole ring : Known for its role in various biological processes.
- Fluorinated phenyl groups : These groups often enhance the lipophilicity and bioactivity of compounds.
- Benzamide moiety : This structure is frequently found in pharmaceutical agents.
The molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imidazole ring and fluorinated phenyl groups facilitate these interactions, potentially leading to inhibition or modulation of target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have evaluated the anticancer potential of similar compounds, indicating promising results. For instance, compounds with imidazole frameworks have shown activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
A study focusing on structurally related compounds demonstrated that modifications in the phenyl and imidazole moieties significantly affected their cytotoxicity against cancer cells. The introduction of fluorinated groups was associated with improved potency due to enhanced cellular uptake and target interaction .
Antimicrobial Properties
Research has also suggested that imidazole derivatives possess antimicrobial properties. The presence of sulfur in the structure may contribute to this activity by disrupting microbial cell membranes or inhibiting essential microbial enzymes .
Case Studies
| Study | Findings |
|---|---|
| Study A (2016) | Evaluated the cytotoxic effects of imidazole derivatives on breast cancer cells; significant inhibition of cell proliferation was observed. |
| Study B (2018) | Investigated antimicrobial activity against Staphylococcus aureus; notable inhibition at low concentrations. |
| Study C (2020) | Assessed receptor binding affinity; showed potential as a ligand for serotonin receptors, indicating possible antidepressant effects. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for preparing 3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Imidazole core formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol or DMF .
- Sulfanyl linkage introduction : Thiol-alkylation using mercaptoacetic acid derivatives in the presence of base catalysts (e.g., K₂CO₃) .
- Carbamoyl functionalization : Coupling with 2-fluorophenyl isocyanate in anhydrous dichloromethane under nitrogen atmosphere .
- Key parameters : Solvent polarity (DMF vs. ethanol), temperature (reflux vs. room temperature), and catalyst selection (e.g., triethylamine for carbamate formation) significantly impact yields. For example, highlights yields ranging from 65–85% depending on aryl substituents and reaction times.
Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for imidazole protons (δ 7.2–8.1 ppm), sulfanyl-CH₂ (δ 3.5–4.0 ppm), and fluorophenyl carbons (δ 115–160 ppm) .
- IR spectroscopy : Validate carbamoyl C=O stretching (~1680 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
- Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
- Mass spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]+ with <5 ppm error .
Advanced Research Questions
Q. How can Design of Experiments (DoE) principles optimize the synthesis and reduce parameter ambiguity?
- Methodological Answer :
- Factor screening : Use fractional factorial designs to identify critical variables (e.g., solvent, temperature, catalyst loading) .
- Response surface methodology (RSM) : Optimize yield and purity by modeling interactions between variables (e.g., solvent polarity vs. reaction time) .
- Case study : demonstrates how DoE reduced experiments by 40% while achieving >90% confidence in parameter effects. For instance, optimizing the imidazole cyclization step via central composite design improved yields from 68% to 82% .
Q. How can computational methods predict reactivity and resolve contradictions in spectroscopic data?
- Methodological Answer :
- Quantum chemical calculations (DFT) : Simulate NMR chemical shifts and IR vibrational modes to cross-validate experimental data . For example, used B3LYP/6-311+G(d,p) to resolve discrepancies in carbamoyl C=O stretching frequencies.
- Molecular docking : Predict binding modes with biological targets (e.g., enzymes) to explain activity variations among analogs . highlights docking poses of similar imidazole derivatives in active sites, correlating substituent effects with inhibitory potency.
Q. What strategies address contradictions in elemental analysis versus spectroscopic data?
- Methodological Answer :
- Cross-validation : Combine NMR, IR, and HRMS to confirm functional groups when elemental analysis deviates (e.g., trace solvent retention) .
- Thermogravimetric analysis (TGA) : Detect residual solvents or moisture affecting elemental results .
- Case example : reported a 0.5% nitrogen discrepancy in compound 9c; repeating combustion analysis under argon resolved the issue, attributing it to atmospheric oxidation during initial testing .
Q. What advanced techniques characterize molecular interactions and stability under varying conditions?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., imidazole N-H⋯O interactions) .
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways (e.g., sulfanyl oxidation) .
- HPLC-MS degradation profiling : Monitor hydrolysis of the carbamoyl group in acidic/basic media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
